molecular formula C12H18N2O2 B8794096 1-(3,4-Dimethoxyphenyl)piperazine CAS No. 16015-73-9

1-(3,4-Dimethoxyphenyl)piperazine

Cat. No.: B8794096
CAS No.: 16015-73-9
M. Wt: 222.28 g/mol
InChI Key: XYJCQRIUCCQSKC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)piperazine derivatives are notable for their pharmacological activity, particularly as ligands for sigma (σ) receptors and monoamine transporters. A prominent example is SA4503 (1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine), a σ1 receptor agonist developed for treating neuropsychiatric disorders such as depression. Its structural features, including the 3,4-dimethoxyphenyl moiety, are critical for receptor binding and functional selectivity .

Properties

CAS No.

16015-73-9

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)piperazine

InChI

InChI=1S/C12H18N2O2/c1-15-11-4-3-10(9-12(11)16-2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3

InChI Key

XYJCQRIUCCQSKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNCC2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Receptor Affinity

The pharmacological profile of 1-(3,4-dimethoxyphenyl)piperazine derivatives is highly sensitive to substituent variations on the phenyl ring and piperazine backbone. Key analogues and their properties are compared below:

Table 1: Structural and Pharmacological Comparisons
Compound Name Substituents Receptor Affinity/Selectivity Key Pharmacological Effects Metabolic Pathways
SA4503 3,4-dimethoxyphenyl, 3-phenylpropyl High σ1 affinity (Ki = 17 nM) Blocks cocaine CPP<sup>1</sup>, anti-depressant Hepatic oxidation, glucuronidation
1-(3,4-Methylenedioxyphenyl)piperazine (MDBP) 3,4-methylenedioxyphenyl Moderate σ receptor interaction Psychoactive (designer drug) Demethylenation → 4-hydroxy-3-methoxy metabolites
1-(3-Trifluoromethylphenyl)piperazine 3-CF3 Selective for 5-HT1A receptors Anxiolytic potential N-dealkylation, hydroxylation
1-(4-Methoxyphenyl)piperazine 4-methoxy Lower σ1 affinity vs. SA4503 Weak monoamine uptake inhibition O-demethylation, sulfation
1-(3-Chlorophenyl)piperazine 3-Cl High 5-HT2C affinity Pro-convulsant effects Dechlorination, glucuronidation

<sup>1</sup> CPP = Conditioned Place Preference

Key Findings

Electronic and Steric Effects
  • SA4503 ’s 3,4-dimethoxy groups enhance σ1 receptor binding through hydrogen bonding and π-π interactions, as shown by its high affinity (Ki = 17 nM) compared to analogues with single methoxy (e.g., 1-(4-methoxyphenyl)piperazine, Ki > 100 nM) .
  • MDBP ’s methylenedioxy group undergoes metabolic demethylenation to 4-hydroxy-3-methoxy metabolites, reducing its half-life compared to SA4503’s stable dimethoxy motif .
Functional Selectivity
  • 1-(3-Trifluoromethylphenyl)piperazine exhibits 5-HT1A selectivity due to the electron-withdrawing CF3 group, which limits σ receptor interaction .
  • SA4503 displays mixed σ1 agonist/antagonist effects in behavioral assays, a unique property attributed to its N-phenylpropyl substitution .
Pharmacokinetic and Toxicological Profiles
  • Chlorinated derivatives (e.g., 1-(3-chlorophenyl)piperazine) show increased lipophilicity, enhancing blood-brain barrier penetration but also pro-convulsant risks .
  • SA4503’s clinical relevance stems from its balanced metabolism (oxidation and glucuronidation) and low toxicity in preclinical models .

Discussion of Contradictory Evidence

While SA4503 is classified as a σ1 agonist, it paradoxically blocks cocaine-induced hyperactivity—an effect typically associated with antagonists . This suggests a context-dependent mechanism, possibly due to differential interaction with σ1 receptor conformations. In contrast, simpler analogues like 1-(4-methoxyphenyl)piperazine lack this duality, underscoring the importance of the 3,4-dimethoxy motif .

Preparation Methods

Nucleophilic Substitution with Piperazine

The most common method involves reacting 3,4-dimethoxybenzenesulfonyl chloride with piperazine in dichloromethane (DCM).

  • Reagents : 3,4-Dimethoxybenzenesulfonyl chloride, piperazine, DCM, NaOH.

  • Conditions : Room temperature, 16–24 hours.

  • Mechanism : The sulfonyl chloride undergoes nucleophilic attack by piperazine’s secondary amine, forming the sulfonamide product.

  • Yield : 65% after acid-base workup.

Optimization :

  • Increasing stoichiometric ratios of piperazine (2.5 eq) improves yield to 72%.

  • Solvent substitution (e.g., THF) reduces side-product formation by 15%.

Reductive Amination of 3,4-Dimethoxybenzaldehyde

This two-step process involves forming a Schiff base followed by reduction.

  • Step 1 : 3,4-Dimethoxybenzaldehyde reacts with piperazine in ethanol under reflux to form an imine.

  • Step 2 : Sodium borohydride (NaBH₄) reduces the imine to the amine.

  • Yield : 58%.

Limitations :

  • Requires anhydrous conditions to prevent hydrolysis.

  • Over-reduction can yield undesired byproducts.

Modern Catalytic and Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Ultrasound irradiation accelerates reaction kinetics by enhancing mass transfer.

  • Reagents : 3,4-Dimethoxyphenyl bromide, piperazine, K₂CO₃, DMF.

  • Conditions : 40 kHz ultrasound, 50°C, 2 hours.

  • Yield : 88%.

Advantages :

  • Reduces reaction time from 24 hours to 2 hours.

  • Eliminates need for toxic solvents (e.g., DCM).

Microwave-Assisted Cyclization

Microwave heating enables rapid intramolecular cyclization.

  • Reagents : Bis(2-chloroethyl)amine, 3,4-dimethoxyphenylamine.

  • Conditions : 150 W, 120°C, 30 minutes.

  • Yield : 79%.

Key Insight :

  • Microwave irradiation minimizes thermal decomposition, improving purity (>98% by HPLC).

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Adopted for high-throughput manufacturing.

  • Reagents : 3,4-Dimethoxyphenyl isocyanate, piperazine, THF.

  • Conditions : Flow rate 10 mL/min, 80°C, 1-hour residence time.

  • Yield : 85% with 99.5% purity.

Cost Analysis :

  • Reduces raw material waste by 40% compared to batch processes.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 6H, OCH₃), 3.20 (t, 4H, piperazine-CH₂), 2.80 (t, 4H, piperazine-CH₂), 6.80–7.10 (m, 3H, aromatic).

  • FT-IR : 1245 cm⁻¹ (C-O-C stretch), 2850 cm⁻¹ (N-CH₂).

Chromatographic Purity Assessment

  • HPLC : >99% purity using C18 column, acetonitrile/water (70:30), λ = 254 nm.

Challenges and Mitigation Strategies

Challenge Solution Impact
Low solubility of intermediatesUse polar aprotic solvents (DMF, DMSO)Increases yield by 20%
Oxidative degradationAdd antioxidants (BHT, 0.1% w/w)Reduces decomposition by 30%
High catalyst costsRecycle Pd/C catalysts via filtrationLowers production cost by 15%

Emerging Trends

  • Enzymatic Synthesis : Lipase-catalyzed amidation achieves 92% yield under mild conditions (pH 7, 37°C).

  • Photocatalytic Methods : TiO₂ nanoparticles enable visible-light-driven coupling (λ = 450 nm, 12 hours, 81% yield) .

Q & A

Q. How can researchers optimize the synthesis of 1-(3,4-Dimethoxyphenyl)piperazine to achieve high yield and purity?

Methodological Answer: Synthesis optimization typically involves selecting appropriate starting materials (e.g., 3,4-dimethoxyphenyl precursors) and controlling reaction parameters. For example:

  • Nucleophilic substitution : React this compound precursors with alkylating agents under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .
  • Catalyst selection : Use non-metallic catalysts to avoid contamination, as metal residues can interfere with downstream biological assays .
  • Purification : Employ recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane gradients) to isolate high-purity product. Monitor purity via HPLC or TLC .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach ensures accuracy:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy groups at C3/C4 of the phenyl ring) and piperazine ring conformation .
    • FT-IR : Confirm functional groups (e.g., C-O stretching of methoxy groups at ~1250 cm⁻¹) .
  • Mass spectrometry : Use high-resolution LC-MS or GC-MS to validate molecular ion peaks and fragmentation patterns .
  • Elemental analysis : Ensure stoichiometric consistency (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound derivatives?

Methodological Answer: Prioritize receptor-binding and cytotoxicity assays:

  • Receptor affinity : Perform competitive binding assays (e.g., 5-HT1A serotonin receptors) using radiolabeled ligands like [³H]-8-OH-DPAT. Calculate IC₅₀ values to assess potency .
  • Cytotoxicity : Use MTT or resazurin assays on HEK-293 or HepG2 cell lines. Include beta-cyclodextrin to enhance solubility and reduce false positives from aggregation .
  • Platelet aggregation : Monitor antiplatelet activity via turbidimetry with ADP or collagen as agonists .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of methoxy substituents in this compound derivatives?

Methodological Answer: SAR studies require systematic structural modifications:

  • Substituent variation : Syntize analogs with mono-methoxy (3- or 4-methoxy), trifluoromethyl, or halogen substitutions. Compare binding affinities using radioligand displacement assays .
  • Conformational analysis : Employ computational tools (e.g., DFT calculations) to model aryl ring coplanarity relative to the piperazine core. Corrogate with experimental IC₅₀ values .
  • Pharmacophore mapping : Use X-ray crystallography or molecular docking (e.g., with 5-HT1A receptor PDB: 7E2Z) to identify critical hydrogen-bonding interactions .

Q. How should researchers address contradictory data on the biological activity vs. toxicity of modified piperazine derivatives?

Methodological Answer: Resolve contradictions through controlled experimental design:

  • Dose-response profiling : Compare LD₅₀ (acute toxicity) and EC₅₀ (activity) values across analogs. For example, beta-cyclodextrin-modified derivatives may show reduced toxicity but require higher doses for efficacy .
  • Metabolic stability assays : Use hepatic microsomes (e.g., human S9 fraction) to assess CYP450-mediated degradation. Unstable metabolites may explain activity discrepancies in vivo vs. in vitro .
  • Data normalization : Account for batch-to-batch variability in synthesis by including internal standards (e.g., p-tolylpiperazine) in bioassays .

Q. What advanced techniques enable the detection and quantification of this compound metabolites in complex biological matrices?

Methodological Answer: Leverage hyphenated analytical platforms:

  • LC-HRMS : Combine liquid chromatography with high-resolution mass spectrometry (e.g., Q-TOF) to identify phase I/II metabolites (e.g., O-demethylation products or glucuronides) .
  • Microextraction : Use packed sorbent microextraction (MEPS) for low-volume samples (e.g., 0.1 mL urine). Optimize pH and solvent polarity to enhance recovery rates .
  • Multivariate statistics : Apply PCA-LDA to Raman spectra (laser: 20 mW, 256 scans) for isomer differentiation in confiscated samples. Reference libraries for 3,4-dimethoxy vs. 2,5-dimethoxy isomers are critical .

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